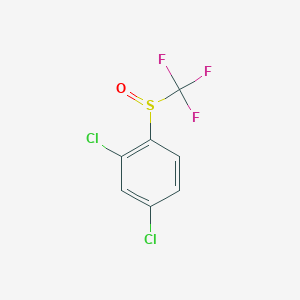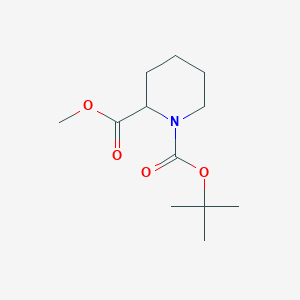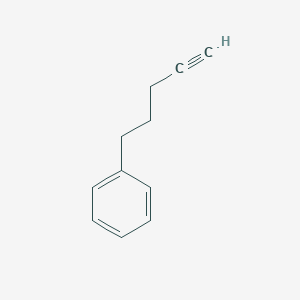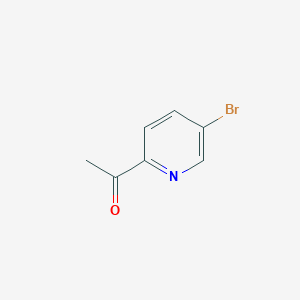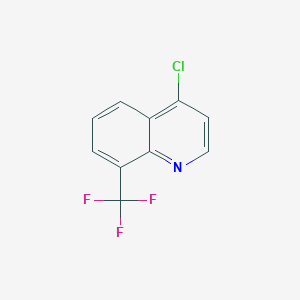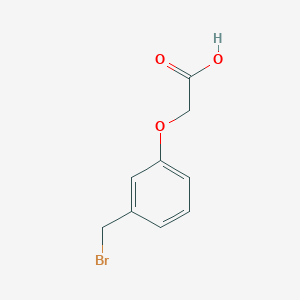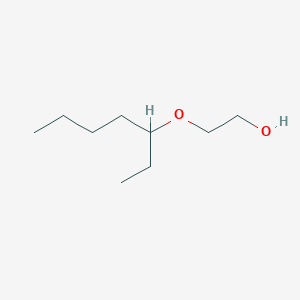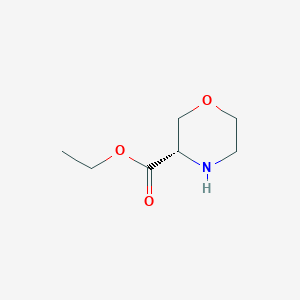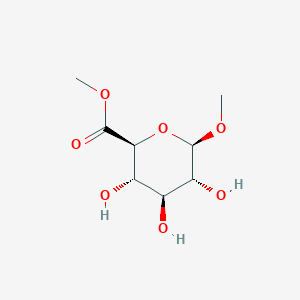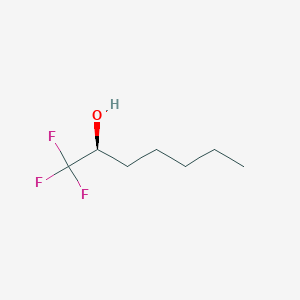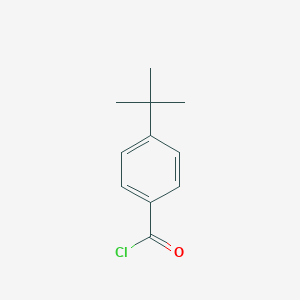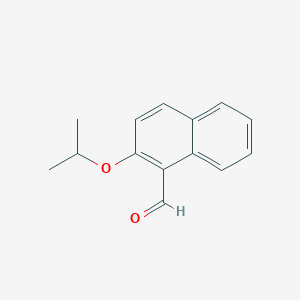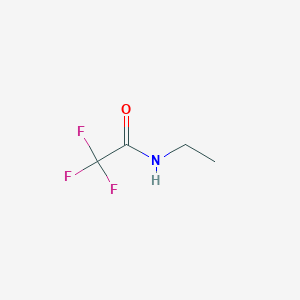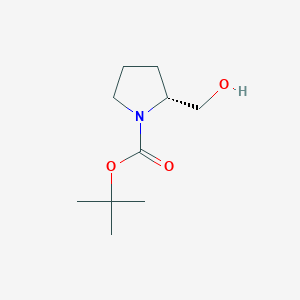
Boc-D-prolinol
Descripción general
Descripción
N-Boc-D-prolinol, también conocido como ®-1-Boc-2-pirrolidinemetanol, es un compuesto quiral con la fórmula molecular C10H19NO3. Es un derivado de la prolina, un aminoácido, y se caracteriza por la presencia de un grupo protector terc-butoxicarbonilo (Boc) unido al átomo de nitrógeno del anillo de pirrolidina. Este compuesto se utiliza ampliamente en la síntesis orgánica, particularmente en la preparación de intermediarios quirales y catalizadores .
Aplicaciones Científicas De Investigación
N-Boc-D-prolinol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción de N-Boc-D-prolinol involucra principalmente su función como auxiliar quiral o ligando en la síntesis asimétrica. El grupo Boc proporciona impedimento estérico, lo que ayuda a controlar la estereoquímica de las reacciones. El grupo hidroxilo puede participar en enlaces de hidrógeno, influyendo aún más en la vía de reacción y la selectividad .
Compuestos similares:
N-Boc-L-prolinol: El enantiómero de N-Boc-D-prolinol, utilizado en aplicaciones similares pero con diferentes resultados estereoquímicos.
N-Boc-L-α-fenilglicinol: Otro compuesto quiral utilizado en la síntesis asimétrica.
(S)-2-(Boc-amino)-1-propanol: Un compuesto relacionado con una estructura similar protegida por Boc.
Singularidad: N-Boc-D-prolinol es único debido a su estereoquímica específica, lo que lo hace particularmente valioso en la síntesis de compuestos enantioméricamente puros. Su capacidad para actuar como auxiliar quiral y ligando en diversas reacciones lo diferencia de otros compuestos similares .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: N-Boc-D-prolinol se puede sintetizar mediante varios métodos. Un enfoque común implica la reducción de N-Boc-D-prolina utilizando un agente reductor como el hidruro de litio y aluminio (LiAlH4). La reacción generalmente se lleva a cabo en condiciones anhidras y a bajas temperaturas para evitar la descomposición del grupo Boc .
Métodos de producción industrial: En un entorno industrial, la síntesis de N-Boc-D-prolinol puede implicar el uso de métodos más escalables y rentables. Por ejemplo, se puede emplear la hidrogenación catalítica de N-Boc-D-prolina utilizando paladio sobre carbón (Pd / C) como catalizador. Este método ofrece la ventaja de condiciones de reacción más suaves y rendimientos más altos .
Análisis De Reacciones Químicas
Tipos de reacciones: N-Boc-D-prolinol se somete a diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El compuesto se puede reducir aún más para formar N-Boc-D-prolinamina.
Sustitución: El grupo hidroxilo se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleofílica
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar reactivos como el clorocromato de piridinio (PCC) o el reactivo de Jones.
Reducción: El hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) son agentes reductores comunes.
Sustitución: Se pueden usar reactivos como el cloruro de tionilo (SOCl2) o el cloruro de tosilo (TsCl) para reacciones de sustitución
Principales productos formados:
Oxidación: N-Boc-D-prolinal o N-Boc-D-prolina.
Reducción: N-Boc-D-prolinamina.
Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado
Comparación Con Compuestos Similares
N-Boc-L-prolinol: The enantiomer of N-Boc-D-prolinol, used in similar applications but with different stereochemical outcomes.
N-Boc-L-α-phenylglycinol: Another chiral compound used in asymmetric synthesis.
(S)-2-(Boc-amino)-1-propanol: A related compound with a similar Boc-protected structure.
Uniqueness: N-Boc-D-prolinol is unique due to its specific stereochemistry, which makes it particularly valuable in the synthesis of enantiomerically pure compounds. Its ability to act as a chiral auxiliary and ligand in various reactions sets it apart from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl (2R)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350854 | |
| Record name | BOC-D-PROLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57264446 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
83435-58-9 | |
| Record name | BOC-D-PROLINOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40350854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(tert-Butoxycarbonyl)-D-prolinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
